molecular formula C28H25N5O3 B4287899 2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE

2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE

Cat. No.: B4287899
M. Wt: 479.5 g/mol
InChI Key: POXBTLUMYGNBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a benzonitrile group, and a piperidinylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[[7-methyl-2,4-dioxo-1-phenyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O3/c1-19-16-23(26(34)31-14-8-3-9-15-31)24-25(30-19)33(22-12-4-2-5-13-22)28(36)32(27(24)35)18-21-11-7-6-10-20(21)17-29/h2,4-7,10-13,16H,3,8-9,14-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXBTLUMYGNBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=CC=C3C#N)C4=CC=CC=C4)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE
Reactant of Route 2
Reactant of Route 2
2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE
Reactant of Route 3
Reactant of Route 3
2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE
Reactant of Route 4
Reactant of Route 4
2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE
Reactant of Route 5
Reactant of Route 5
2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE
Reactant of Route 6
Reactant of Route 6
2-{[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE

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